molecular formula C18H17NO5S3 B2887131 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097933-27-0

Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate

Cat. No. B2887131
CAS RN: 2097933-27-0
M. Wt: 423.52
InChI Key: XXINASAZUVAWPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bithiophene derivatives involves various catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The crucial substrates for these catalytic reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its components. The 2,2’-bithiophene component has a molecular formula of C8H6S2 . Methyl benzoate, another component, has a molecular formula of C6H5COOCH3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bithiophene derivatives include coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . These reactions, combined with non-catalytic ones, have been used to synthesize new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties .

Scientific Research Applications

Photophysical Properties

Research on derivatives of methyl 2-hydroxybenzoates, including methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, has explored their unique photophysical properties. These studies have found that substituting groups like methoxy or cyano at specific positions can drastically affect the luminescence properties of these compounds. For instance, methoxy groups have been shown to significantly enhance the quantum yield of luminescence, offering insights into designing materials with specific optical characteristics (Kim et al., 2021).

Chemical Synthesis and Reactivity

The chemical reactivity of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate under base conditions has been studied, revealing pathways for cyclization to produce specific anilides of hydroxyquinolines. This highlights the compound's potential as a building block in the synthesis of complex organic molecules (Ukrainets et al., 2014).

Photopolymerization Applications

A derivative, acting as a photoiniferter, has shown promise in nitroxide-mediated photopolymerization, demonstrating the potential for controlled polymerization processes under UV irradiation. This could have significant implications for materials science, especially in developing new polymeric materials with tailored properties (Guillaneuf et al., 2010).

Molecular Structure and Tautomerism

Sulfonamide derivatives, including those similar in structure to the compound , have been synthesized and analyzed for their molecular structure and tautomerism. Such studies provide valuable insights into the stability and reactivity of these compounds, with implications for their use in pharmaceuticals and organic synthesis (Branowska et al., 2022).

Corrosion Inhibition

Research into compounds structurally related to methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate has indicated their potential as inhibitors against the corrosion of mild steel in acidic media. Theoretical and experimental studies have provided insights into their efficacy as corrosion inhibitors, which could be beneficial in industrial applications (Arrousse et al., 2021).

properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S3/c1-24-18(21)12-4-6-13(7-5-12)27(22,23)19-11-14(20)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINASAZUVAWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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